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Compound of Interest

Compound Name: Z-L-Val-OH

Cat. No.: B554326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Z-L-

Valine-OH (N-Benzyloxycarbonyl-L-valine), a critical building block in peptide synthesis and

drug development. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

these analytical techniques.

Spectroscopic Data Summary
The empirical formula for Z-L-Valine-OH is C₁₃H₁₇NO₄, and its molecular weight is 251.28

g/mol .[1] Its unique structure gives rise to a characteristic spectroscopic fingerprint, which is

invaluable for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of Z-L-Valine-OH in solution.

¹H NMR Data

The proton NMR spectrum of Z-L-Valine-OH exhibits characteristic signals corresponding to the

protons of the valine residue and the benzyloxycarbonyl protecting group.[2] The aromatic

protons of the benzyl group typically appear in the downfield region, while the aliphatic protons

of the valine moiety are found in the upfield region.
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Proton Chemical Shift (δ) ppm Multiplicity

Phenyl (C₆H₅) ~7.35 Multiplet

Benzyl (CH₂) ~5.11 Singlet

α-CH (Valine) ~4.28 Doublet

β-CH (Valine) ~2.15 Multiplet

γ-CH₃ (Valine) ~0.95 Doublet

NH ~5.3 Doublet

OH (Carboxylic Acid) Broad Signal Singlet

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Chemical Shift (δ) ppm

Carbonyl (C=O, Carboxylic Acid) ~175

Carbonyl (C=O, Carbamate) ~157

Aromatic (C₆H₅) ~128-136

Benzyl (CH₂) ~67

α-CH (Valine) ~60

β-CH (Valine) ~31

γ-CH₃ (Valine) ~19, ~18

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
The IR spectrum of Z-L-Valine-OH displays characteristic absorption bands for its key

functional groups, including the N-H and C=O bonds of the carbamate and the carboxylic acid,

as well as the aromatic C-H bonds.[2]

Functional Group Vibrational Mode **Wavenumber (cm⁻¹) **

O-H (Carboxylic Acid) Stretching 3300-2500 (broad)

N-H (Carbamate) Stretching ~3300

C-H (Aromatic) Stretching ~3100-3000

C-H (Aliphatic) Stretching ~2960

C=O (Carboxylic Acid) Stretching ~1715

C=O (Carbamate) Stretching ~1690

C=C (Aromatic) Stretching ~1600, ~1495

N-H (Carbamate) Bending ~1530

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Z-L-

Valine-OH. The mass spectrum typically shows the molecular ion peak [M]⁺ or related adducts,

along with characteristic fragment ions.

m/z Relative Intensity Assignment

251 Moderate [M]⁺ (Molecular Ion)

162 High [M - C₆H₅CH₂O]⁺

108 High [C₆H₅CH₂OH]⁺

91 Very High [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of organic compounds

like Z-L-Valine-OH.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: The data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

covering the expected proton chemical shift range, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify

the spectrum. A larger number of scans is usually required due to the low natural abundance

of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected. The chemical shifts are referenced to an internal standard, typically

tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound can be analyzed

directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet

can be prepared by grinding the sample with potassium bromide and pressing it into a thin

disk.

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for

pellets) is first recorded. Then, the sample spectrum is acquired. The instrument records an

interferogram, which is then Fourier transformed to produce the final IR spectrum.

Data Processing: The final spectrum is typically displayed as transmittance or absorbance

versus wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).[3] For direct infusion, the sample is dissolved in a suitable

volatile solvent.

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization

(ESI) can be used. EI often leads to extensive fragmentation, providing structural

information, while ESI typically yields the molecular ion.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualizations
The following diagrams illustrate the general workflows and relationships in the spectroscopic

analysis of Z-L-Valine-OH.
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General experimental workflow for spectroscopic analysis.
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Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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